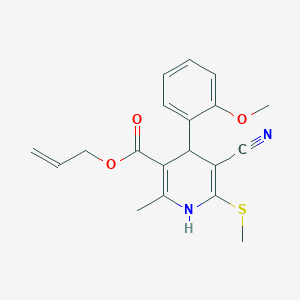
Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate (referred to as compound A) is a member of the dihydropyridine (DHP) family, which has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with compound A, supported by data tables and case studies.
Chemical Structure and Properties
Compound A is characterized by the presence of a cyano group, methoxyphenyl moiety, and a methylsulfanyl group, which are critical for its biological activity. The general structure can be represented as follows:
The biological activity of compound A can be attributed to its ability to interact with various biological targets. Dihydropyridines are known to modulate calcium channels and exhibit antioxidant properties, which may contribute to their therapeutic effects. Specifically, compound A has been shown to inhibit certain enzymes involved in inflammatory pathways and may also possess cytotoxic effects against cancer cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of compound A and its analogs:
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Compound A | 6.26 | |
| Anti-inflammatory | Analog 2c | 5.0 | |
| Enzyme Inhibition | HLE Inhibitor | 8.66 | |
| Analgesic | DHP derivatives | 13.99 |
Antitumor Activity
A recent study evaluated the antitumor potential of compound A on human lung cancer cell lines (A549, HCC827). The compound exhibited significant cytotoxicity with an IC50 value of 6.26 µM against HCC827 cells, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
In another study focusing on DHP derivatives, compound A was linked to notable anti-inflammatory activity. The structural modifications at the C4 position were found to enhance the anti-inflammatory response in vitro, correlating with decreased levels of pro-inflammatory cytokines .
Enzyme Inhibition
Compound A has been identified as an inhibitor of human leukocyte elastase (HLE), an enzyme involved in inflammatory processes. The inhibition constant was determined to be 8.66 µM, suggesting that compound A could play a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship for compound A indicates that specific substitutions at various positions significantly influence its biological efficacy:
- C4 Position : Substitution with methoxyphenyl increases antitumor activity.
- C5 Position : The presence of a cyano group enhances enzyme inhibition.
- C6 Position : Methylsulfanyl groups contribute to overall bioactivity.
Propriétés
IUPAC Name |
prop-2-enyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-5-10-24-19(22)16-12(2)21-18(25-4)14(11-20)17(16)13-8-6-7-9-15(13)23-3/h5-9,17,21H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTMDVYWUHITMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2OC)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














